

# A-844606 CAS number and chemical properties

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## Compound of Interest

Compound Name: A 844606  
Cat. No.: B15579766

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## A-844606: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

A-844606 is a selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in various physiological processes, including cognitive function and inflammation. This document provides an in-depth technical overview of A-844606, encompassing its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

### Chemical and Physical Properties

A-844606, identified by the CAS number 861119-08-6, is chemically known as 2-(Hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-xanthen-9-one.<sup>[1][2]</sup> Its chemical structure and key properties are summarized in the tables below.

Identifier	Value
Chemical Name	2-(Hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-xanthen-9-one[1][2]
CAS Number	861119-08-6[1][2]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	320.38 g/mol [1]
SMILES	CN1CC2CN(CC2C1)c3ccc4Oc5ccccc5C(=O)c4c3[2]
InChI Key	WUJHMDPPANTBTQ-UHFFFAOYSA-N[1]

A comprehensive summary of the physical properties of A-844606 is not readily available in the public domain. Further experimental analysis is required to determine properties such as melting point, boiling point, and solubility.

## Mechanism of Action

A-844606 functions as a selective partial agonist for the  $\alpha 7$  nicotinic acetylcholine receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, primarily  $\text{Ca}^{2+}$ , into the cell.[2] This influx of calcium triggers a cascade of downstream signaling events. A-844606 exhibits selectivity for the  $\alpha 7$  nAChR with no significant measurable effects on  $\alpha 4\beta 2$  nAChRs.[1]

The biological activity of A-844606 has been characterized in both human and rat  $\alpha 7$  nAChRs, demonstrating its potential for cross-species research.[1][3]

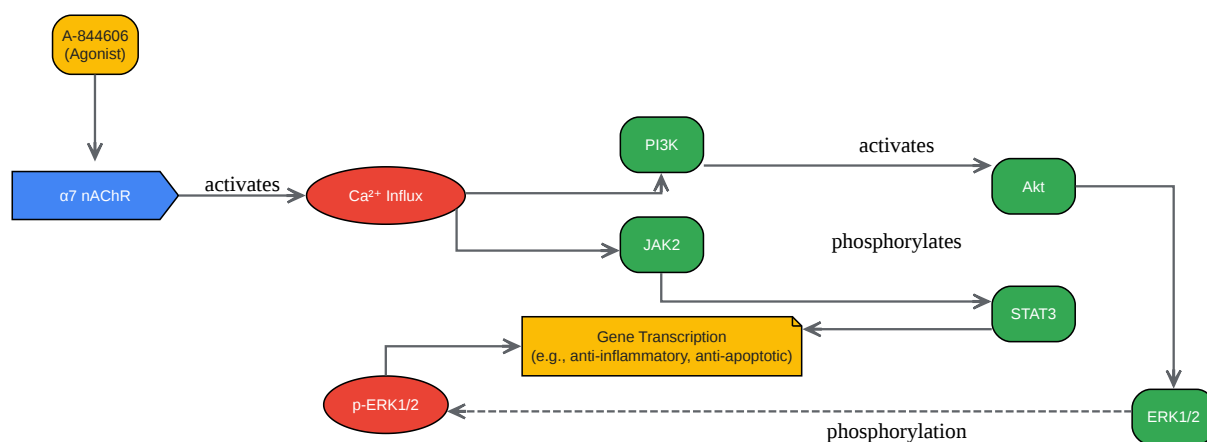
Parameter	Human $\alpha 7$ nAChR	Rat $\alpha 7$ nAChR
EC <sub>50</sub>	1.4 $\mu\text{M}$ [1][3]	2.2 $\mu\text{M}$ [1][3]
IC <sub>50</sub>	11 nM (binding affinity)[3]	Not Reported

## Signaling Pathways

Activation of the  $\alpha 7$  nAChR by an agonist like A-844606 initiates a complex network of intracellular signaling pathways. These pathways are integral to the receptor's role in cellular processes such as proliferation, apoptosis, and inflammation.[4] Key signaling cascades activated by  $\alpha 7$  nAChR include the JAK2-STAT3 pathway and the PI3K/Akt pathway.[1][4]

One of the notable downstream effects of A-844606 is the stimulation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2) phosphorylation.[1][3] The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular functions.

Below is a diagram illustrating the signaling pathway initiated by the activation of the  $\alpha 7$  nicotinic acetylcholine receptor.



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### $\alpha 7$ nAChR Signaling Pathway

## Experimental Protocols

This section outlines key experimental methodologies relevant to the characterization of A-844606.

## ERK1/2 Phosphorylation Assay

The following protocol is a representative method for measuring ERK1/2 phosphorylation in a cell-based assay, adapted from standard procedures.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To quantify the level of phosphorylated ERK1/2 in response to A-844606 treatment.

Materials:

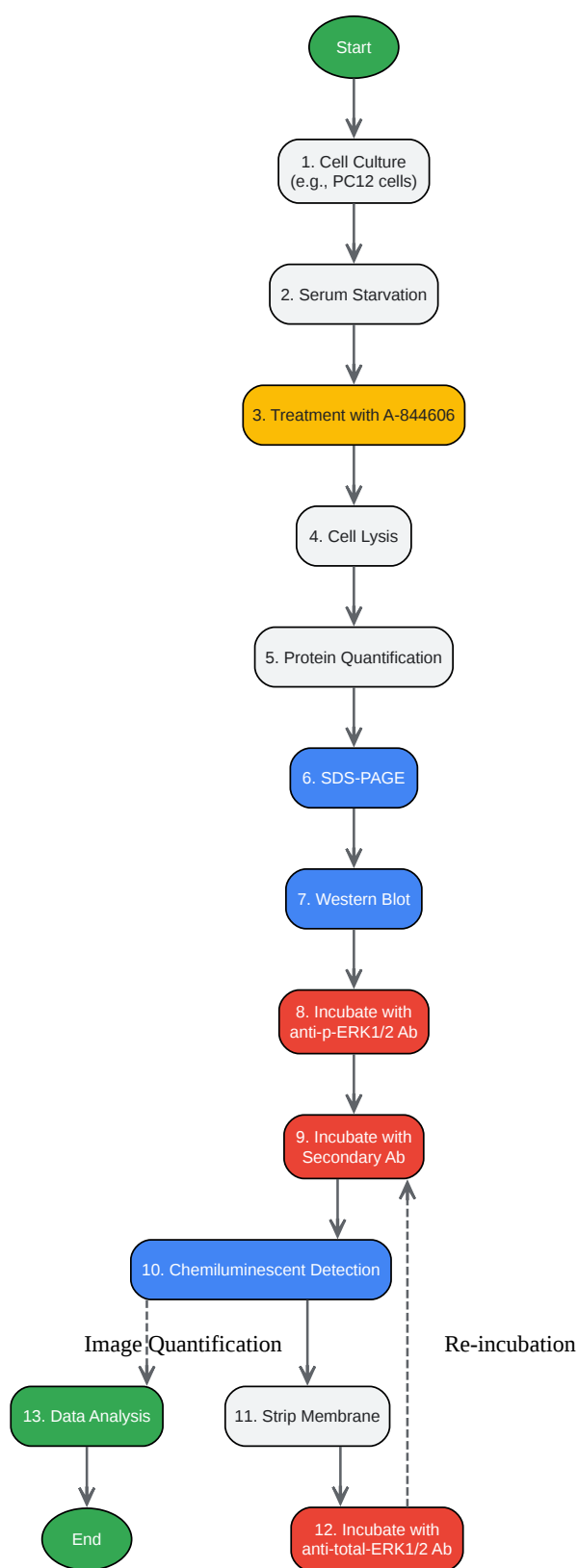
- PC12 cells (or other suitable cell line expressing  $\alpha 7$  nAChR)
- Cell culture medium (e.g., DMEM with 10% FBS)
- A-844606
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE equipment
- Western blot equipment
- Primary antibodies: anti-phospho-ERK1/2 (pT202/Y204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture: Plate PC12 cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium.
- Compound Treatment: Treat cells with varying concentrations of A-844606 for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.

- Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Below is a workflow diagram for the ERK1/2 Phosphorylation Assay.



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- To cite this document: BenchChem. [A-844606 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579766#a-844606-cas-number-and-chemical-properties]

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